molecular formula C14H13ClN2O2 B3849449 N-(5-chloro-2-methoxyphenyl)-N'-phenylurea

N-(5-chloro-2-methoxyphenyl)-N'-phenylurea

Cat. No.: B3849449
M. Wt: 276.72 g/mol
InChI Key: GRCWXLQUPFJSNR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group and a 5-chloro-2-methoxyphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-phenylurea typically involves the reaction of 5-chloro-2-methoxyaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-chloro-2-methoxyaniline and phenyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Catalysts: In some cases, a base such as triethylamine may be used to facilitate the reaction.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-(5-chloro-2-methoxyphenyl)-N’-phenylurea.

Industrial Production Methods

Industrial production of N-(5-chloro-2-methoxyphenyl)-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-phenylurea involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes. This inhibition can lead to reduced inflammation and potential anticancer effects .

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-N’-phenylurea can be compared with other urea derivatives such as:

    N-(5-chloro-2-hydroxyphenyl)-N’-phenylurea: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(5-chloro-2-methoxyphenyl)-N’-methylurea: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

The presence of the methoxy group in N-(5-chloro-2-methoxyphenyl)-N’-phenylurea imparts unique electronic properties, making it a more effective inhibitor in certain biological pathways compared to its analogs .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-8-7-10(15)9-12(13)17-14(18)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCWXLQUPFJSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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